
3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy-
Overview
Description
3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- is a chemical compound with the molecular formula C12H10N2O. It is known for its unique structure, which includes a quinoline ring substituted with an ethyl group at the 8th position, a hydroxy group at the 4th position, and a carbonitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- typically involves the reaction of appropriate quinoline derivatives with reagents that introduce the ethyl, hydroxy, and carbonitrile groups. One common method involves the use of ethyl-substituted quinoline derivatives, which are then subjected to nitrile formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 4 undergoes oxidation under controlled conditions. For example:
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Quinone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone or quinone derivative.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydroxyl oxidation | KMnO₄ in acidic medium | 8-Ethyl-4-oxo-3-quinolinecarbonitrile | 72% |
Esterification and Acylation
The hydroxyl group participates in esterification reactions:
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Acetylation : Reacting with acetyl chloride in pyridine yields the corresponding acetate ester.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Esterification | Acetyl chloride, pyridine | 8-Ethyl-4-acetoxy-3-quinolinecarbonitrile | 85% |
Nucleophilic Substitution
The cyano group at position 3 can undergo hydrolysis or substitution:
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Hydrolysis to Carboxylic Acid : Reaction with aqueous HCl/NaOH converts the cyano group to a carboxylic acid .
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Amide Formation : Treatment with ammonia or amines produces corresponding amides .
Alkylation and Arylation
The hydroxyl group reacts with alkyl/aryl halides under basic conditions:
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Methylation : Using methyl iodide and potassium carbonate in acetone produces the methoxy derivative .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
O-Methylation | CH₃I, K₂CO₃, acetone | 8-Ethyl-4-methoxy-3-quinolinecarbonitrile | 90% |
Metal Complexation
The compound forms stable complexes with transition metals, influencing its biochemical activity:
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Copper(II) Complex : Reacts with CuSO₄ in ethanol to form a 1:1 complex.
Metal Ion | Conditions | Complex Structure | Application | Reference |
---|---|---|---|---|
Cu²⁺ | Ethanol, RT, 2 hours | [Cu(C₁₂H₉N₂O)₂]·2H₂O | Antimicrobial studies |
Reduction Reactions
Selective reduction of the cyano group is achievable:
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Amine Formation : Catalytic hydrogenation with H₂/Pd-C converts the cyano group to a primary amine.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Cyano reduction | H₂ (1 atm), Pd-C, ethanol | 8-Ethyl-4-hydroxy-3-quinolinamine | 63% |
Cyclization and Ring Modification
Under acidic or basic conditions, the quinoline ring undergoes functionalization:
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Quinazoline Formation : Reaction with POCl₃ converts the hydroxyl group to a chloride, enabling further cyclization .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Chlorination | POCl₃, reflux, 3 hours | 8-Ethyl-4-chloro-3-quinolinecarbonitrile | 78% |
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Biological Activities
3-Quinolinecarbonitrile derivatives have been studied for their pharmacological properties. Specifically, this compound has shown promise as a protein kinase inhibitor , which is crucial in the treatment of various cancers. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression. Research indicates that quinoline derivatives can selectively inhibit certain kinases, thereby blocking cancer cell proliferation and survival pathways .
Table 1: Biological Activities of 3-Quinolinecarbonitrile Derivatives
Synthetic Methodologies
The synthesis of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- has been achieved through various methods, highlighting its versatility in chemical reactions. One notable approach involves the use of environmentally benign solvents and catalysts, such as choline hydroxide, which enhances the yield while minimizing environmental impact .
Table 2: Synthetic Routes for 3-Quinolinecarbonitrile Derivatives
Therapeutic Applications
The therapeutic potential of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- extends beyond oncology. Its derivatives have been explored for their antimicrobial and anticonvulsant properties. Studies have indicated that these compounds can effectively inhibit bacterial growth and may serve as a foundation for developing new antibiotics .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various quinoline derivatives, 3-Quinolinecarbonitrile showed significant activity against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the quinoline structure could enhance antibacterial potency, suggesting avenues for drug development targeting resistant strains .
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy-: Similar structure but with an ethoxy group instead of an ethyl group.
3-Quinolinecarbonitrile, 8-methyl-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group.
3-Quinolinecarbonitrile, 8-ethyl-4-oxo-: Similar structure but with an oxo group instead of a hydroxy group.
Biological Activity
3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of 3-quinolinecarbonitrile, focusing on its mechanisms of action, synthesis, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-quinolinecarbonitrile, 8-ethyl-4-hydroxy- can be represented as follows:
This compound features a quinoline ring with a cyano group and a hydroxy group, contributing to its unique reactivity and biological interactions.
The biological activity of 3-quinolinecarbonitrile is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial effects against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Properties : Studies have demonstrated that quinoline derivatives can inhibit protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) and prostatic carcinoma (PC3) .
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against viruses like H5N1. Its effectiveness appears to be influenced by the lipophilicity of substituents on the anilide ring .
Synthesis
The synthesis of 3-quinolinecarbonitrile typically involves several steps, including:
- Formation of the Quinoline Core : Starting from simple aromatic compounds, the quinoline structure is established through cyclization reactions.
- Introduction of Functional Groups : The hydroxy and cyano groups are introduced via electrophilic substitution reactions or other synthetic pathways.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
A detailed synthetic route can be summarized in the following table:
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Cyclization | Aromatic amine + α-cyano ketone | Heat under reflux |
2 | Substitution | Hydroxylating agent | Acidic conditions |
3 | Purification | Solvent (e.g., ethanol) | Recrystallization |
Case Studies
Several studies have highlighted the biological activity of quinoline derivatives similar to 3-quinolinecarbonitrile:
- Antimicrobial Efficacy : A study reported that derivatives with electron-withdrawing groups displayed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can optimize activity .
- Antitumor Activity : In vitro studies demonstrated that certain quinoline derivatives induced apoptosis in cancer cells through mitochondrial pathways. The presence of hydroxyl groups was crucial for enhancing cytotoxicity .
- Mechanistic Insights : Research indicated that quinoline derivatives could act as inhibitors of specific kinases involved in tumor growth. For instance, compounds were shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway .
Properties
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-8-4-3-5-10-11(8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINBREPAZURXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640785 | |
Record name | 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-17-8 | |
Record name | 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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